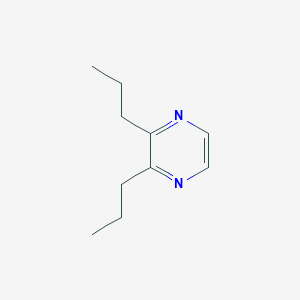
Pyrazine, 2,3-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine, 2,3-dipropyl- is a heterocyclic aromatic organic compound. It belongs to the class of pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The compound has a molecular formula of C10H16N2 and is known for its distinct chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine, 2,3-dipropyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dipropyl-1,4-diaminobenzene with a suitable oxidizing agent can lead to the formation of the desired pyrazine derivative. The reaction conditions typically involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazine, 2,3-dipropyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures. The choice of reagents and catalysts is crucial in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Pyrazine, 2,3-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazine, 2,3-dipropyl- can yield pyrazine N-oxides, while reduction can produce dihydropyrazine derivatives with varying degrees of saturation.
Scientific Research Applications
Pyrazine, 2,3-dipropyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of pyrazine, 2,3-dipropyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Pyrazine: The parent compound with no alkyl substituents.
2,3-Dimethylpyrazine: A similar compound with methyl groups at positions 2 and 3.
2,5-Dimethylpyrazine: Another derivative with methyl groups at positions 2 and 5.
Uniqueness
Pyrazine, 2,3-dipropyl- is unique due to the presence of propyl groups at positions 2 and 3, which can influence its chemical reactivity and biological activity. The longer alkyl chains compared to methyl groups can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other pyrazine derivatives .
Properties
CAS No. |
64931-20-0 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
2,3-dipropylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-3-5-9-10(6-4-2)12-8-7-11-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
CLZOOLYKDCPFTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CN=C1CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















